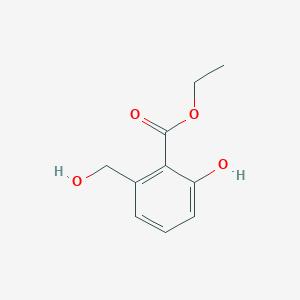

2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester is an organic compound with the molecular formula C10H12O4 It is a derivative of benzoic acid and is characterized by the presence of hydroxyl and hydroxymethyl groups on the benzene ring, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester typically involves the esterification of 2-Hydroxy-6-hydroxymethyl-benzoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester . The reaction can be represented as follows:

2-Hydroxy-6-hydroxymethyl-benzoic acid+EthanolH2SO42-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 2-Hydroxy-6-carboxybenzoic acid ethyl ester.

Reduction: 2-Hydroxy-6-hydroxymethyl-benzyl alcohol.

Substitution: Various substituted benzoic acid ethyl esters depending on the substituent introduced.

Scientific Research Applications

Molecular Formula

- C : 10

- H : 12

- O : 4

Structure

The compound features a benzene ring with hydroxyl (-OH) and hydroxymethyl (-CH2OH) substituents, as well as an ethyl ester functional group.

Chemistry

- Intermediate in Organic Synthesis : This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, facilitating the development of new compounds with desired properties.

-

Reactivity Studies : The compound undergoes several types of reactions:

- Oxidation : The hydroxymethyl group can be oxidized to a carboxyl group.

- Reduction : The ester group can be reduced to an alcohol.

- Substitution : The hydroxyl group can participate in nucleophilic substitution reactions.

Biology

- Enzyme-Catalyzed Reactions : In biological systems, 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester acts as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. This hydrolysis results in the formation of 2-Hydroxy-6-hydroxymethyl-benzoic acid and ethanol, which can engage in further metabolic pathways.

- Potential Therapeutic Uses : Although not yet fully explored, compounds with similar structures have shown potential in therapeutic applications, particularly in anti-inflammatory and analgesic contexts.

Industrial Applications

- Fragrance and Flavoring Agents : Due to its pleasant aroma, this compound is employed in the production of fragrances and flavoring agents within the cosmetic and food industries.

- Coatings and Adhesives : It has been identified as a component in industrial coatings due to its ability to enhance adhesion properties and improve the overall performance of coating materials.

Case Studies

- Synthesis Optimization : A study focused on optimizing the synthesis conditions for maximizing yield and purity during the production of this compound demonstrated that adjusting reflux times and catalyst concentrations significantly improved outcomes.

- Biological Activity Assessment : Research investigating the biological activity of this compound revealed its potential role as a substrate for specific enzymes, highlighting its importance in metabolic studies.

- Industrial Application Trials : Trials conducted to evaluate its effectiveness as an additive in industrial coatings showed promising results, leading to enhanced adhesion properties compared to standard formulations.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The hydrolysis reaction results in the formation of 2-Hydroxy-6-hydroxymethyl-benzoic acid and ethanol, which can further participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-hydroxybenzoate (Ethyl salicylate): Similar structure but lacks the hydroxymethyl group.

Methyl 2-hydroxybenzoate (Methyl salicylate): Similar structure but has a methyl ester group instead of an ethyl ester group.

2-Hydroxy-6-methylbenzoic acid ethyl ester: Similar structure but has a methyl group instead of a hydroxymethyl group.

Uniqueness

2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester is unique due to the presence of both hydroxyl and hydroxymethyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Biological Activity

2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester (CAS No. 1171921-54-2) is a benzoic acid derivative known for its potential biological activities. This compound features both hydroxymethyl and ethyl ester functional groups, which may influence its reactivity and biological interactions. The purpose of this article is to detail the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14O4, with a molecular weight of 222.24 g/mol. The presence of hydroxymethyl and ethyl ester groups contributes to its unique chemical properties, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and pathways in the body. One proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response by catalyzing the formation of prostaglandins from arachidonic acid. By inhibiting COX activity, this compound may exert anti-inflammatory effects, similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines and mediators, leading to decreased inflammation in various models .

Antioxidant Properties

The antioxidant capacity of this compound has also been explored. Antioxidants are crucial for protecting cells from oxidative stress and damage caused by free radicals. Studies have demonstrated that derivatives of benzoic acid can scavenge free radicals effectively, contributing to their protective effects against oxidative damage .

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with benzoic acid derivatives. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains, suggesting potential applications in antimicrobial therapies .

Case Studies

- Anti-inflammatory Effects : A study investigated the effects of benzoic acid derivatives on inflammation in murine models. The results indicated that treatment with these compounds significantly reduced inflammation markers compared to control groups, supporting their potential as therapeutic agents for inflammatory diseases .

- Antioxidant Activity : In a comparative analysis of various benzoic acid derivatives, this compound was found to exhibit moderate antioxidant activity in cell-free systems, demonstrating its ability to inhibit lipid peroxidation .

- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of benzoic acid derivatives revealed that certain compounds demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. Although specific results for this compound were not detailed, the findings suggest a promising avenue for further research .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, Antioxidant | COX inhibition, Free radical scavenging |

| 2-Acetoxy-6-hydroxymethyl-benzoic acid ethyl ester | Moderate anti-inflammatory | Similar COX inhibition |

| 6-Hydroxymethyl-benzoic acid ethyl ester | Weak antimicrobial | Disruption of bacterial cell walls |

Properties

IUPAC Name |

ethyl 2-hydroxy-6-(hydroxymethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-14-10(13)9-7(6-11)4-3-5-8(9)12/h3-5,11-12H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIHSWIPGBHQKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.